4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
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Overview
Description
4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones or their equivalents.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of polar solvents and bases.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Cycloaddition Reactions: These reactions may require catalysts such as transition metals and specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce complex ring systems.
Scientific Research Applications
4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyclopropyl groups can influence its binding affinity and specificity. The sulfonamide group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler pyrazole derivative with similar bromination but lacking the cyclopropyl and sulfonamide groups.
5-Bromo-4-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide: A closely related compound with a different substitution pattern.
1-Methyl-4-pyrazole boronic acid pinacol ester: Another pyrazole derivative with different functional groups.
Uniqueness
4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and potential applications. The presence of the cyclopropyl group can enhance its stability and binding affinity, while the sulfonamide group can provide additional interactions with molecular targets.
Properties
CAS No. |
917899-41-3 |
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Molecular Formula |
C8H12BrN3O2S |
Molecular Weight |
294.17 g/mol |
IUPAC Name |
4-bromo-5-cyclopropyl-N,N-dimethylpyrazole-1-sulfonamide |
InChI |
InChI=1S/C8H12BrN3O2S/c1-11(2)15(13,14)12-8(6-3-4-6)7(9)5-10-12/h5-6H,3-4H2,1-2H3 |
InChI Key |
VKWJLRINTMEYCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=C(C=N1)Br)C2CC2 |
Origin of Product |
United States |
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